molecular formula C17H15N3O3S2 B12146471 N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide

Cat. No.: B12146471
M. Wt: 373.5 g/mol
InChI Key: NEVBASBPCXKISX-UHFFFAOYSA-N
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Description

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, thiazole derivatives, and benzamide derivatives. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling Reactions: The final coupling of the thiazole and benzamide moieties can be carried out using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Benzamide Derivatives: Compounds like 4-methoxybenzamide and 4-chlorobenzamide.

Uniqueness

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O3S2/c1-10(21)18-16-14(13-4-3-9-24-13)19-17(25-16)20-15(22)11-5-7-12(23-2)8-6-11/h3-9H,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

NEVBASBPCXKISX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3

Origin of Product

United States

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